Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, an amino group at the 4-position, and a 2-(trifluoromethyl)phenyl substituent. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the piperidine scaffold’s versatility in drug design. It is listed as a fluorinated compound with applications in organic synthesis (Ref: 10-F476079) and is commercially available through suppliers like Santa Cruz Biotechnology (Catalog #sc-356033) .
Properties
IUPAC Name |
tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-10-8-16(21,9-11-22)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXREMKRLBTZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethyl benzene derivative reacts with the piperidine ring.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Final Deprotection and Purification: The final compound is obtained by deprotecting the amino group and purifying the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) on the piperidine ring exhibits nucleophilic character, enabling reactions with electrophilic reagents. For example:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (<50°C) in dichloromethane with triethylamine as a base.
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Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine to yield sulfonamide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM, 25°C | tert-Butyl 4-acetamido-4-[2-(CF₃)Ph]piperidine-1-carboxylate | ~75% |
| Sulfonation | Tosyl chloride, pyridine, reflux | tert-Butyl 4-tosylamido-4-[2-(CF₃)Ph]piperidine-1-carboxylate | ~68% |
Deprotection of the tert-Butyl Carbamate
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate the free piperidine amine:
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HCl/Dioxane : Treatment with 4 M HCl in dioxane at 0–25°C removes the Boc group within 1–2 hours.
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Trifluoroacetic Acid (TFA) : TFA in dichloromethane (1:1 v/v) achieves deprotection in 30 minutes at 25°C.
| Deprotection Method | Conditions | Product | Yield |
|---|---|---|---|
| HCl/Dioxane | 4 M HCl, 0–25°C, 2 hours | 4-Amino-4-[2-(trifluoromethyl)phenyl]piperidine | >90% |
| TFA/DCM | 50% TFA, 25°C, 30 minutes | 4-Amino-4-[2-(trifluoromethyl)phenyl]piperidine | ~85% |
Aromatic Electrophilic Substitution
The trifluoromethyl-substituted phenyl ring directs electrophilic substitution to specific positions:
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Nitration : Occurs at the para position relative to the CF₃ group using HNO₃/H₂SO₄ at 0°C .
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Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted products at the meta position .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with a boronate ester:
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Suzuki Coupling : Aryl bromides react with arylboronic acids using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Aryl bromide derivative | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | tert-Butyl 4-amino-4-[2-(CF₃)-4-biphenyl]piperidine-1-carboxylate | ~70% |
Reductive Amination
The primary amine undergoes reductive amination with aldehydes or ketones in the presence of NaBH₃CN or NaBH(OAc)₃:
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Example : Reaction with benzaldehyde yields N-benzyl derivatives.
| Carbonyl Compound | Reducing Agent | Product | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH, 25°C | tert-Butyl 4-(benzylamino)-4-[2-(CF₃)Ph]piperidine-1-carboxylate | ~65% |
Ring-Opening Reactions
The piperidine ring can undergo ring-opening under harsh conditions (e.g., strong acids or bases), though this is less common due to steric protection from the Boc group.
Mechanistic and Structural Considerations
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Electron-Withdrawing Effects : The CF₃ group deactivates the aromatic ring, directing electrophiles to specific positions (meta/para) .
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Steric Hindrance : The tert-butyl group shields the piperidine nitrogen, limiting reactivity unless deprotected.
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Solubility : The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media.
These reactions highlight the compound’s versatility as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or fluorinated bioactive molecules .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound exhibits promising interactions with neurotransmitter receptors, suggesting its utility in the treatment of neuropsychiatric disorders. Initial studies indicate that it may influence pathways related to mood regulation and pain perception, making it a candidate for further pharmacological exploration.
In Vitro Studies:
Research has shown that similar compounds can inhibit cell proliferation in cancer cell lines. For instance, piperidine derivatives have demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent anti-proliferative effects. Below is a summary of relevant findings:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Neuropharmacology
Mood Disorders:
Studies into the neuropharmacological effects of related compounds suggest their potential as candidates for developing new antidepressants or anxiolytics. The structural characteristics of tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate may enhance its efficacy while reducing side effects associated with non-selective compounds.
Case Study on Anticancer Activity
A study evaluated the anticancer properties of piperidine derivatives similar to this compound, revealing significant reductions in tumor size in mouse models treated with these compounds. The results highlighted their potential as effective agents against triple-negative breast cancer (TNBC), with favorable safety profiles.
Neuropharmacological Effects
Another investigation focused on the potential role of related compounds in modulating mood disorders, suggesting that these compounds could serve as lead candidates for new treatments targeting anxiety and depression.
Synthesis and Retrosynthesis
Mechanism of Action
The mechanism by which tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as an inhibitor or substrate, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Positional Isomers
- Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) Substituent: Trifluoromethylphenyl at the 3-position of piperidine. Synthesis: Synthesized via palladium-catalyzed C–H arylation using Davephos as a ligand (62% yield) .
Functional Group Replacements
- tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate Substituent: 3-Methoxyphenyl instead of 2-(trifluoromethyl)phenyl. Molecular Weight: 306.4 vs. ~337.3 (target compound). Impact: Methoxy’s electron-donating nature contrasts with trifluoromethyl’s electron-withdrawing effect, influencing solubility and electronic properties .
- tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9) Substituent: Hydroxy and trifluoromethyl groups at the 4-position.
Heterocyclic vs. Aromatic Substituents
- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Substituent: Pyridin-3-yl replaces phenyl. Properties: Pyridine introduces a basic nitrogen, altering acidity (pKa) and enhancing water solubility. Safety data indicate precautions for eye and respiratory protection during handling .
Ring Saturation and Conformational Effects
- tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
- Structure: Partially unsaturated piperidine ring (3,6-dihydropyridine).
- Synthesis: Derived from tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate via dehydration (HCl/Et₂O) .
- Impact: Unsaturation may enhance conformational flexibility or reactivity in further transformations.
Data Tables
Key Findings and Implications
Synthetic Accessibility : Palladium-catalyzed C–H arylation (e.g., for compound 3o) offers moderate yields, suggesting challenges in scaling up the target compound’s synthesis .
Safety Considerations : While the target compound lacks explicit hazard data, analogs with aromatic substituents require stringent handling protocols .
Biological Activity
Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H23F3N2O2
- Molecular Weight : 344.37 g/mol
- CAS Number : 2197054-93-4
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human colon adenocarcinoma (HT-29) and other cancer cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and metastasis. Its structural analogs have been studied for their ability to inhibit protein-tyrosine phosphatases, which are crucial in regulating cellular processes related to cancer .
Biological Activity Data
Case Study 1: Anticancer Activity
A study published in PubMed Central evaluated the anticancer properties of various piperidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several tumor cell lines, indicating its potential as a lead compound for further development in oncology .
Case Study 2: Mechanistic Insights
Research has shown that compounds similar to this compound can modulate signaling pathways associated with cell survival and apoptosis. This modulation is critical for designing targeted therapies that exploit these pathways to enhance the efficacy of existing treatments .
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate, and how do their yields compare under varying conditions?
The compound is typically synthesized via catalytic hydrogenation of tert-butyl 4-(2-fluoro-6-(trifluoromethyl)phenyl)-3,6-dihydropyridine-1-carboxylate using Pt₂O as a catalyst under H₂ (1 atm) in EtOAc/HOAc, yielding a white solid after silica gel chromatography . Alternative routes include reductive amination and carbodiimide-mediated coupling, though steric hindrance in intermediates can reduce conversion rates (<20%), necessitating extended reaction times or excess reagents .
Q. Key Synthetic Routes Comparison
| Method | Catalyst/Solvent | Yield | Key Challenges |
|---|---|---|---|
| Catalytic Hydrogenation | Pt₂O, EtOAc/HOAc | ~63% | Requires high-pressure H₂ |
| Reductive Amination | NaBH₃CN, MeOH/THF | 50-70% | Steric hindrance in intermediates |
| Carbodiimide Coupling | CDI, THF | 60-75% | Sensitivity to moisture |
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?
- 1H/13C NMR : Confirm piperidine ring protons (δ 1.42–3.10 ppm for tert-butyl and piperidine protons) and aromatic protons (δ 7.48–7.62 ppm for trifluoromethylphenyl) . DEPT experiments differentiate CH₃ (tert-butyl) and CH₂/CH groups.
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z 277.36 (M+H⁺) .
Q. What safety precautions are critical when handling this compound?
- Respiratory/Dermal Protection : Use NIOSH-approved respirators, nitrile gloves, and safety goggles to prevent inhalation or skin contact .
- Waste Disposal : Segregate organic waste and collaborate with certified biowaste disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to improve yield?
Q. How can structural ambiguities in NMR data be resolved when isomers are suspected?
- 2D NMR (COSY, NOESY) : Map coupling between piperidine and aromatic protons to confirm spatial proximity.
- 15N NMR : Resolve NH₂ environments (δ 80–100 ppm) to distinguish amino groups from artifacts .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for proposed isomers .
Q. What strategies mitigate low conversion rates in sterically hindered intermediates?
Q. How should researchers address limited toxicity data for risk assessment?
Q. What analytical methods confirm the absence of residual solvents or catalysts?
- GC-MS : Detect traces of EtOAc (<50 ppm) or Pt (ICP-MS, <1 ppm) .
- TGA/DSC : Monitor thermal decomposition profiles to identify impurities .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s physical state?
Discrepancies in physical state (e.g., "light yellow solid" vs. "white solid") may arise from crystallization conditions or residual solvents.
- Recrystallization : Reproduce synthesis using anhydrous solvents and slow cooling to isolate polymorphs.
- PXRD : Compare diffraction patterns with literature data to confirm crystallinity .
Q. Why do synthetic yields vary across literature reports?
Variations stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
